molecular formula C7H7FO3 B15209328 (4-Fluorofuran-3-yl)methyl acetate

(4-Fluorofuran-3-yl)methyl acetate

Cat. No.: B15209328
M. Wt: 158.13 g/mol
InChI Key: AEYYRIPHNICAKS-UHFFFAOYSA-N
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Description

(4-Fluorofuran-3-yl)methyl acetate is an organic compound that belongs to the class of fluorinated furans It is characterized by the presence of a fluorine atom attached to the furan ring and an acetate group linked to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorofuran-3-yl)methyl acetate typically involves the fluorination of a furan derivative followed by esterification. One common method includes the reaction of 4-fluorofuran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the fluorination of furan derivatives using fluorinating agents such as Selectfluor, followed by esterification with acetic anhydride. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorofuran-3-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Scientific Research Applications

(4-Fluorofuran-3-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .

Comparison with Similar Compounds

  • (4-Chlorofuran-3-yl)methyl acetate
  • (4-Bromofuran-3-yl)methyl acetate
  • (4-Methylfuran-3-yl)methyl acetate

Comparison:

Properties

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

(4-fluorofuran-3-yl)methyl acetate

InChI

InChI=1S/C7H7FO3/c1-5(9)11-3-6-2-10-4-7(6)8/h2,4H,3H2,1H3

InChI Key

AEYYRIPHNICAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=COC=C1F

Origin of Product

United States

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